Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Mechanism of Action
Target of Action
Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate is a complex chemical compound used in diverse scientific research
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. It is synthesized bearing a weak acceptor thiophene-3-carboxylate bridge between indacenodithiophene as a donating core and 2-(3-oxo-2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups . This structure allows it to interact effectively with its targets, leading to changes in their function.
Result of Action
The result of the compound’s action is primarily observed in its application in scientific research. For instance, it has been used in the performance of non-fullerene polymer solar cells . The compound exhibited a red-shifted absorption spectrum in the film state, which is a more effective complementary absorption behavior with PBDB-T as the donor material .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate typically involves the condensation of 2-methylbenzoic acid with thiophene-3-carboxylic acid, followed by esterification. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactivity.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
- Methyl benzo[b]thiophene-2-carboxylate
- Methyl 3-methylbenzo[b]thiophene-2-carboxylate
- Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylbenzamido group enhances its potential bioactivity, making it a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-5-3-4-6-10(9)12(16)15-13-11(7-8-19-13)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZKIFRAKPSGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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